3-(3-Metoxifenil)benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

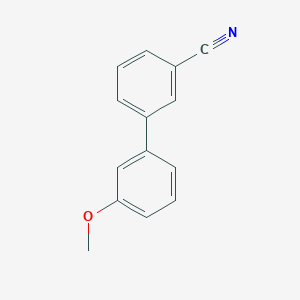

3-(3-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a methoxy group attached to a biphenyl structure, which includes a nitrile group. It is commonly used in various scientific research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

3-(3-Methoxyphenyl)benzonitrile is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .

Mode of Action

It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that 3-(3-Methoxyphenyl)benzonitrile might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that 3-(3-Methoxyphenyl)benzonitrile might have similar effects.

Action Environment

It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of 3-(3-Methoxyphenyl)benzonitrile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)benzonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of 3-(3-Methoxyphenyl)benzonitrile may involve more efficient and scalable methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of 3-(3-methoxyphenyl)benzylamine.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

3-Methoxybenzonitrile: Similar structure but lacks the biphenyl component.

4-Methoxybenzonitrile: Similar structure with the methoxy group in a different position.

3-Hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-(3-Methoxyphenyl)benzonitrile is unique due to its biphenyl structure combined with a methoxy and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

3-(3-Methoxyphenyl)benzonitrile, a compound with the CAS number 154848-38-1, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C15H13N

- Molecular Weight: 221.27 g/mol

- Melting Point: 20-22 °C

- Boiling Point: 233.2 °C

- Density: 1.1 g/cm³

The structure of 3-(3-Methoxyphenyl)benzonitrile features a methoxy group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This arrangement is significant for its interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds related to benzonitriles exhibit antiparasitic properties. For instance, a series of 3,5-disubstituted benzonitriles were evaluated for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The results showed that modifications in the nitrile position significantly impacted potency:

| Compound | Nitrile Position | EC50 (µM) |

|---|---|---|

| Parent Compound | - | 0.05 |

| 2-Nitrile | 2 | 0.5 |

| 4-Nitrile | 4 | 0.6 |

The parent compound demonstrated superior activity compared to its derivatives, suggesting that structural integrity is crucial for efficacy against trypanosomes .

Anticancer Potential

In the context of cancer research, compounds similar to 3-(3-Methoxyphenyl)benzonitrile have shown promise in targeting specific cancer cell lines. For example, a study focused on dihydroquinazolinone derivatives reported that modifications led to improved activity against various cancer types by inhibiting key metabolic pathways .

The following table summarizes the anticancer activity of related compounds:

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Dihydroquinazolinone Derivative A | HepG2 (liver cancer) | 0.03 |

| Dihydroquinazolinone Derivative B | MCF-7 (breast cancer) | 0.02 |

These findings suggest that the structural features of benzonitriles contribute to their ability to inhibit cancer cell growth effectively.

The biological activity of 3-(3-Methoxyphenyl)benzonitrile can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.

- Modulation of Signaling Pathways: The methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

- Antiparasitic Screening: A high-throughput screening revealed that certain benzonitriles, including derivatives of 3-(3-Methoxyphenyl)benzonitrile, displayed significant inhibition against P. falciparum, indicating potential as antimalarial agents .

- Cancer Cell Line Testing: In vitro studies demonstrated that modifications in the benzonitrile scaffold led to varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization .

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFIMUYNIHKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400555 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-38-1 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.